1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine
Description
1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine is a piperazine derivative featuring two distinct substituents: a 4-morpholinylacetyl group at the 1-position and a 5-oxo-2-pyrrolidinyl carbonyl group at the 4-position.
Properties
CAS No. |
110957-13-6 |
|---|---|
Molecular Formula |
C15H24N4O4 |
Molecular Weight |
324.38 g/mol |
IUPAC Name |
5-[4-(2-morpholin-4-ylacetyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H24N4O4/c20-13-2-1-12(16-13)15(22)19-5-3-18(4-6-19)14(21)11-17-7-9-23-10-8-17/h12H,1-11H2,(H,16,20) |
InChI Key |
ZNGHTCSIUZKPCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCN(CC2)C(=O)CN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Morpholinylacetyl Intermediate: This can be achieved by reacting morpholine with an acylating agent such as acetyl chloride under basic conditions.
Formation of the Pyrrolidinylcarbonyl Intermediate: This involves the reaction of pyrrolidine with a carbonylating agent.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as a drug candidate or pharmacophore.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine would depend on its specific biological target. Generally, compounds with morpholine and piperazine moieties can interact with various enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Piperazine Derivatives
Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Solubility and Binding :
- The morpholinylacetyl group in the target compound likely improves water solubility compared to aryl or benzoyl groups in analogs like those in and .
- The 5-oxo-pyrrolidinyl carbonyl group may mimic lactam-based PARP inhibitors (e.g., ’s Compound 47), where hydrogen bonding is critical for enzyme interaction .
Pharmacological Profiles :
- Arylpiperazines with aromatic substituents (e.g., ’s dihydronaphthalene derivatives) show high 5-HT1A receptor affinity, whereas the target compound’s polar groups may favor different targets, such as PARP or kinases .
- Cytotoxicity in ’s compounds correlates with lipophilic groups (e.g., chlorobenzhydryl), contrasting with the target compound’s polar substituents .
Synthetic Strategies :
- The target compound’s synthesis likely involves coupling morpholinylacetic acid and 5-oxo-pyrrolidine-2-carboxylic acid to piperazine via carbodiimide-mediated amidation, similar to methods in and .
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